molecular formula C17H17N3O7S B5141238 2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)acetamide

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)acetamide

Cat. No.: B5141238
M. Wt: 407.4 g/mol
InChI Key: OWFWANRXIMMKJT-UHFFFAOYSA-N
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Description

2-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzodioxole ring, a methylsulfonyl group, and a nitrophenylacetamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.

    Acetamide Formation: The acetamide moiety can be formed through the reaction of acetic anhydride with an amine precursor.

    Final Coupling: The final step involves coupling the benzodioxole derivative with the nitrophenylacetamide under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

2-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cancer cell proliferation.

    Pathways: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-yl)ethanamine: A simpler analog with a benzodioxole ring and an ethanamine group.

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Contains a benzodioxole ring and a propanoic acid moiety.

    1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Complex molecules with anticancer properties.

Uniqueness

2-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)acetamide is unique due to its combination of a benzodioxole ring, a methylsulfonyl group, and a nitrophenylacetamide moiety. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(2-methyl-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O7S/c1-11-13(4-3-5-14(11)20(22)23)18-17(21)9-19(28(2,24)25)12-6-7-15-16(8-12)27-10-26-15/h3-8H,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFWANRXIMMKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CN(C2=CC3=C(C=C2)OCO3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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